molecular formula C4H4N6 B3049060 Tetrazolo[1,5-b]pyridazin-6-amine CAS No. 19195-43-8

Tetrazolo[1,5-b]pyridazin-6-amine

Cat. No. B3049060
CAS RN: 19195-43-8
M. Wt: 136.12 g/mol
InChI Key: FCBRQZIPVWCKKL-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-b]pyridazin-6-amine is a nitrogen-rich compound with the molecular formula C4H4N6 . It has been studied as a potential booster explosive due to its good detonation velocities and better decomposition temperature than PETN .


Synthesis Analysis

This compound can be synthesized via straightforward two-step synthetic routes from commercially available reagents . The synthesis of tetrazole derivatives has been a focus in medicinal chemistry, with tetrazoles used in various applications such as plant growth regulators, herbicides, fungicides, and stabilizers in photography .


Molecular Structure Analysis

The molecular structure of Tetrazolo[1,5-b]pyridazin-6-amine consists of a six-membered ring with two adjacent nitrogen atoms . It contains a total of 46 atoms; 17 Hydrogen atoms, 22 Carbon atoms, 6 Nitrogen atoms, and 1 Phosphorous atom .


Chemical Reactions Analysis

Tetrazolo[1,5-b]pyridazin-6-amine has been used in the construction of new energetic materials. For instance, 6-methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine is a potential booster explosive with good detonation velocities .


Physical And Chemical Properties Analysis

Tetrazolo[1,5-b]pyridazin-6-amine has a molecular weight of 136.12 Da . It has a melting point of 312-315°C . It also exhibits superior thermal stability .

Scientific Research Applications

a. c-Met Inhibition: The compound has been investigated as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Inhibition of c-Met is relevant in cancer therapy, as aberrant c-Met signaling is associated with tumor growth and metastasis .

b. GABA A Modulation: Tetrazolo[1,5-b]pyridazin-6-amine derivatives have demonstrated allosteric modulating activity on GABA A receptors. These receptors play a crucial role in neurotransmission and are targeted by drugs for anxiety, epilepsy, and sleep disorders .

Polymer Chemistry

Tetrazolo[1,5-b]pyridazin-6-amine has been incorporated into polymers for various purposes:

a. Solar Cells: Researchers have used this compound as a structural unit in polymer materials for solar cells. Its electronic properties contribute to efficient energy conversion and charge transport .

Enzyme Inhibition

Tetrazolo[1,5-b]pyridazin-6-amine derivatives have shown inhibition of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease. This highlights its potential in drug discovery for neurodegenerative disorders .

Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. DOI: 10.3390/molecules27154681

Safety and Hazards

While specific safety and hazard information for Tetrazolo[1,5-b]pyridazin-6-amine is not available in the search results, it’s important to note that it’s a potential booster explosive . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

Tetrazolo[1,5-b]pyridazin-6-amine shows promise in the field of energetic materials due to its high nitrogen content and good detonation performance . Its potential as a green primary explosive suggests it could have significant future applications .

properties

IUPAC Name

tetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBRQZIPVWCKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313462
Record name tetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-b]pyridazin-6-amine

CAS RN

19195-43-8
Record name NSC270415
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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